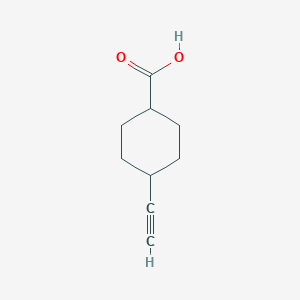
2-(2,3,4-Trimethoxyphenyl)pyridine
Vue d'ensemble
Description
2-(2,3,4-Trimethoxyphenyl)pyridine is a heteroaryl compound . It has been shown to inhibit EGF and PDGF receptor tyrosine kinase .
Synthesis Analysis
The synthesis of 2-(2,3,4-Trimethoxyphenyl)pyridine involves several steps. One of the key steps involves consecutive Chan–Lam- and Buchwald–Hartwig couplings . Another method involves the condensation of isopropyl cyanoacetate and substituted benzoic aldehydes .Molecular Structure Analysis
The molecular structure of 2-(2,3,4-Trimethoxyphenyl)pyridine is characterized by a six-membered electron-rich ring, which is one of the most critical and valuable cores of a variety of biologically active molecules . The molecular formula is C14H15NO3 .Chemical Reactions Analysis
The trimethoxyphenyl (TMP) group in 2-(2,3,4-Trimethoxyphenyl)pyridine serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . It has displayed notable anti-cancer effects by effectively inhibiting tubulin .Applications De Recherche Scientifique
Anticoagulant and Antiplatelet Activities :
- A study synthesized new compounds related to 2-(2,3,4-Trimethoxyphenyl)pyridine and investigated their anticoagulant and antiplatelet activities. These compounds prolonged clotting time in human plasma and showed potential as anticoagulants and antiplatelet agents, with one compound demonstrating inhibition of ADP-induced platelet aggregation (Ramesh et al., 2020).
Optical and Nonlinear Optical (NLO) Applications :
- Researchers have explored the thermal, mechanical, and linear optical properties of a pyridine-based chromophore with trimethoxy substitution, suggesting its use in NLO applications due to characteristics like blue light emissions and thermal stability (Ganapayya et al., 2021).
- Another study investigated 2,6-diphenyl-4-(3,4,5-trimethoxyphenyl)pyridine for optoelectronic and NLO applications. It was found to have a narrow band gap and significant third-order NLO polarizability, indicating potential in semiconductor applications (Chaudhry et al., 2019).
Photophysical Properties :
- A study on various acrylonitrile derivatives with core pyridine and phenyl moieties, including trimethoxyphenylpyridine, revealed insights into their solution and solid-state photophysical properties, which could be relevant for optical applications (Castillo et al., 2021).
Cancer Research :
- In cancer research, new heterocycles with a trimethoxyphenyl scaffold, related to 2-(2,3,4-Trimethoxyphenyl)pyridine, were synthesized and evaluated for anticancer activity. Some compounds showed promising results against various cancer cell lines (Ali et al., 2017).
Luminescent Chemical Sensing :
- A rhenium(I) tricarbonyl complex with a related ligand demonstrated luminescence properties sensitive to protonation-deprotonation status, suggesting its use as a luminescent pH sensor (Lam et al., 2000).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2,3,4-trimethoxyphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-16-12-8-7-10(11-6-4-5-9-15-11)13(17-2)14(12)18-3/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQINOBUZKLQOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2=CC=CC=N2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3,4-Trimethoxyphenyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




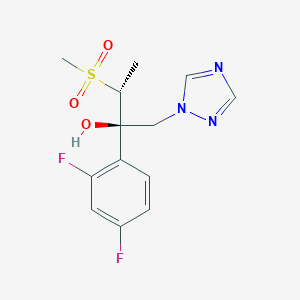


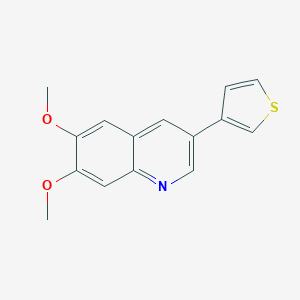
![1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene](/img/structure/B52549.png)
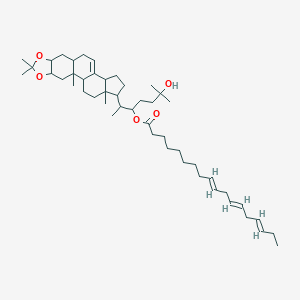
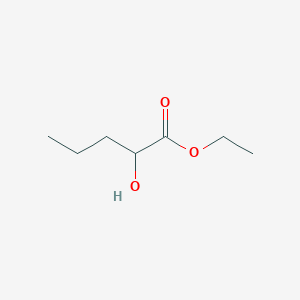


![3H-[1,2,3]Triazolo[4,5-c]pyridine](/img/structure/B52564.png)
![[(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-acetic acid](/img/structure/B52573.png)

